Cas no 210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane)

210108-91-1 structure
Nome del prodotto:5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane
- 5,8,9,10,14-Pentaacetoxy-3-benz
- (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate
- 5,8,9,10,14-Pentaacetoxy- 3-benz
- [ "" ]
- FS-9553
- InChI=1/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36
- CHEMBL3941264
- IKVFCMXVZDVCLH-IEBUTITNSA-
- (1S,2S,3AR,4R,4AS,4BS,6R,8S,8AS,9AR,10R,10AR)-4,6,8,8A,10-PENTAKIS(ACETYLOXY)-3A-HYDROXY-2,4A,6,9A-TETRAMETHYL-DECAHYDRO-1H-CYCLOPENTA[B]FLUOREN-1-YL BENZOATE
- AKOS032961597
- [(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate
- Cyclopenta[b]fluorene-1,3a,4,6,8,8a,10(1H,4H)-heptol, dodecahydro-2,4a,6,9a-tetramethyl-, 4,6,8,8a,10-pentaacetate 1-benzoate, (1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-
- 210108-91-1
-
- Inchi: InChI=1S/C37H48O13/c1-19-15-36(44)28(29(19)48-31(43)25-13-11-10-12-14-25)30(46-21(3)39)34(8)18-37(50-24(6)42)26(35(34,9)32(36)47-22(4)40)16-33(7,49-23(5)41)17-27(37)45-20(2)38/h10-14,19,26-30,32,44H,15-18H2,1-9H3/t19-,26-,27-,28+,29-,30+,32+,33+,34-,35+,36+,37-/m0/s1
- Chiave InChI: IKVFCMXVZDVCLH-IEBUTITNSA-N
- Sorrisi: O=C(O[C@@H]4[C@H]1[C@@](O)([C@H](OC(=O)C)[C@@]2([C@@]([C@@H]1OC(=O)C)(C)C[C@@]3(OC(=O)C)[C@@H](OC(=O)C)C[C@@](OC(=O)C)(C)C[C@@H]23)C)C[C@@H]4C)c5ccccc5
Proprietà calcolate
- Massa esatta: 700.30900
- Massa monoisotopica: 700.30949158g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 50
- Conta legami ruotabili: 13
- Complessità: 1420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 178Ų
- XLogP3: 4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.3±0.1 g/cm3
- Punto di ebollizione: 682.9±55.0 °C at 760 mmHg
- Punto di infiammabilità: 199.9±25.0 °C
- PSA: 178.03000
- LogP: 3.85780
- Pressione di vapore: 0.0±2.2 mmHg at 25°C
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-20 | ||
TargetMol Chemicals | TN3097-1 mL * 10 mM (in DMSO) |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
A2B Chem LLC | AB19791-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
$702.00 | 2024-04-20 | ||
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-20 | ||
TargetMol Chemicals | TN3097-1 ml * 10 mm |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1 ml * 10 mm |
¥ 6010 | 2024-07-24 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3097-1 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3097-5 mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
Cooke Chemical | M5047135-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 95% | 5mg |
RMB 2660.00 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26580-5mg |
(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,6,8,8a,10-Pentaac etoxy-3a-hydroxy-2,4a,6,9a-tetramethylhexadecahydrocyclopenta[b]f luoren-1-yl benzoate |
210108-91-1 | 5mg |
¥5600.0 | 2022-04-27 | ||
TargetMol Chemicals | TN3097-5mg |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane |
210108-91-1 | 5mg |
¥ 3940 | 2024-07-24 |
5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane Letteratura correlata
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
210108-91-1 (5,8,9,10,14-Pentaacetoxy-3-benzoyloxy-15-hydroxypepluane) Prodotti correlati
- 1268522-54-8(5-bromo-1,4-dimethyl-1H-pyrazole-3-carbaldehyde)
- 1330755-20-8(1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid ethyl ester)
- 1242967-36-7(7-(3-fluorophenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one)
- 1042069-97-5((oxolan-2-yl)methyl 2-(1-{[(4-tert-butylphenyl)formamido]methanethioyl}-3-oxopiperazin-2-yl)acetate)
- 2034476-15-6(4,6-Dimethyl-2-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1537257-88-7(4-1-(aminomethyl)cyclopentyl-2-chlorophenol)
- 2680694-65-7(benzyl N-3,5-bis(hydroxymethyl)phenylcarbamate)
- 75444-64-3(Flumeridone)
- 1396630-53-7(N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}-5-oxo-1,4-thiazepane-3-carboxamide)
- 1932255-59-8((2S,3S)-3-methoxypyrrolidine-2-carboxylic acid)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
